Lipophilicity Modulation: gem-Difluorination on the Cyclopropyl Ring Produces a Lower LogP Than the Non-Fluorinated Analog or the Chain-Fluorinated Isomer
Computationally determined XLogP3-AA values reveal that 3-(2,2-difluorocyclopropyl)propan-1-ol (LogP = 1.3) is marginally less lipophilic than its non-fluorinated counterpart 3-cyclopropylpropan-1-ol (LogP = 1.4), and substantially less lipophilic than the positional isomer 3-cyclopropyl-2,2-difluoropropan-1-ol (LogP = 1.7) [1]. This counterintuitive result aligns with the findings of Holovach et al. (2022), who demonstrated that for cyclopropane derivatives, gem-difluorination can produce slightly increased LogP values, whereas for other ring sizes and substitution patterns the effect is more complex and can even decrease lipophilicity [2]. The CF₂-on-ring configuration of the target compound thus offers a distinct lipophilicity profile compared to both the non-fluorinated and chain-fluorinated analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 (PubChem computed) |
| Comparator Or Baseline | 3-Cyclopropylpropan-1-ol: XLogP3-AA = 1.4; 3-Cyclopropyl-2,2-difluoropropan-1-ol: LogP = 1.7 (predicted) |
| Quantified Difference | ΔLogP = –0.1 vs. non-fluorinated analog; ΔLogP = –0.4 vs. chain-fluorinated isomer |
| Conditions | PubChem XLogP3 3.0 algorithm for target and non-fluorinated analog; Molaid/ChemAxon predicted LogP for the isomer |
Why This Matters
A lower LogP with retained fluorination benefits enables medicinal chemists to decouple lipophilicity from metabolic stability modulation, a key advantage when optimizing compounds for oral bioavailability where excessive lipophilicity often correlates with poor solubility and high metabolic clearance.
- [1] PubChem: 3-(2,2-Difluorocyclopropyl)propan-1-ol (CID 85769888), XLogP3-AA = 1.3; 3-Cyclopropylpropan-1-ol (CID 20426485), XLogP3-AA = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
- [2] Holovach, S.; Melnykov, K. P.; Skreminskiy, A.; Herasymchuk, M.; Tavlui, O.; Aloshyn, D.; Borysko, P.; Rozhenko, A. B.; Ryabukhin, S. V.; Volochnyuk, D. M.; Grygorenko, O. O. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem. Eur. J. 2022, 28 (19), e202200331. DOI: 10.1002/chem.202200331. View Source
